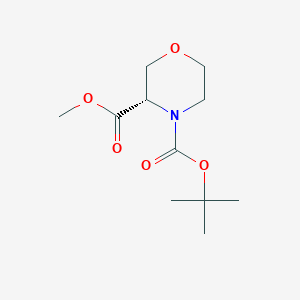

(S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-O-tert-butyl 3-O-methyl (3S)-morpholine-3,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(14)12-5-6-16-7-8(12)9(13)15-4/h8H,5-7H2,1-4H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHKJMJAQUGFIHO-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCOC[C@H]1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40609253 | |

| Record name | 4-tert-Butyl 3-methyl (3S)-morpholine-3,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215917-98-9 | |

| Record name | 4-tert-Butyl 3-methyl (3S)-morpholine-3,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 215917-98-9

This technical guide provides a comprehensive overview of (S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate, a chiral building block of significant interest in medicinal chemistry. This document details its physicochemical properties, a representative synthetic pathway, and its critical role in the development of targeted therapeutics, particularly kinase inhibitors.

Physicochemical Properties

This compound is a stereochemically defined morpholine derivative. The presence of both a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and a methyl ester at the 3-position makes it a versatile intermediate for further chemical elaboration. Its key properties are summarized below.

| Property | Value |

| CAS Number | 215917-98-9 |

| Molecular Formula | C₁₁H₁₉NO₅ |

| Molecular Weight | 245.27 g/mol |

| Appearance | Typically an oil or low-melting solid |

| Chirality | (S)-configuration at C3 |

| Primary Functional Groups | N-Boc carbamate, Methyl ester, Morpholine ring |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |

Synthesis and Manufacturing

The overall synthetic strategy involves the formation of the morpholine ring from an acyclic precursor, followed by functional group manipulation to yield the target compound.

Experimental Protocols

The following protocols are based on a patented method for a key precursor, (S)-3-morpholinyl carboxylic acid, and extended with standard organic chemistry transformations.

Step 1: Synthesis of L-Serine tert-butyl ester L-Serine (10.5 g) is dissolved in tert-butyl acetate (20 ml). At 0°C, a 5 ml aqueous solution of perchloric acid (2 g) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 8 hours. The mixture is washed with water (10 ml) and ammonium chloride solution (10 ml). The aqueous layers are combined, the pH is adjusted to 9-10 with potassium carbonate, and the product is extracted with dichloromethane (3 x 100 ml). The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield L-serine tert-butyl ester as a faint yellow oil.[1][2]

Step 2: Synthesis of N-chloroacetyl-L-serine tert-butyl ester The L-serine tert-butyl ester (10 g) from the previous step is dissolved in dichloromethane (100 ml). At 0°C, a 30 ml dichloromethane solution of chloroacetyl chloride (8.4 g) is added dropwise. The mixture is warmed to room temperature and stirred for 1 hour. A 50% aqueous solution of sodium bicarbonate (50 ml) is added, and the layers are separated. The organic phase is washed with water (30 ml) and brine, dried over anhydrous sodium sulfate, and concentrated to yield N-chloroacetyl-L-serine tert-butyl ester.[1][2]

Step 3: Cyclization to (S)-5-oxo-morpholine-3-carboxylic acid tert-butyl ester N-chloroacetyl-L-serine tert-butyl ester is dissolved in toluene. A solution of sodium ethoxide in toluene is added dropwise to effect intramolecular cyclization. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched, and the product is worked up through extraction and purification to yield the lactam intermediate.[1]

Step 4: Reduction to (S)-morpholine-3-carboxylic acid tert-butyl ester The lactam from Step 3 is dissolved in methanol. Aluminum trichloride and sodium borohydride are successively added to reduce the amide bond. After reaction completion, the mixture is carefully quenched and worked up to yield the core morpholine structure.[1]

Step 5: N-Boc Protection The resulting (S)-morpholine-3-carboxylic acid tert-butyl ester is dissolved in a suitable solvent like dichloromethane. A base such as triethylamine is added, followed by di-tert-butyl dicarbonate (Boc₂O). The reaction is stirred at room temperature until completion. Standard aqueous workup and purification by chromatography yields the N-Boc protected morpholine.

Step 6: Esterification and Deprotection (Hypothetical Final Steps) To arrive at the target molecule, two final transformations are required. First, the carboxylic acid at the 3-position must be esterified to a methyl ester. This can be achieved using various standard methods, such as treatment with thionyl chloride in methanol or with diazomethane. Following esterification, the tert-butyl ester at the 4-position would need to be selectively deprotected, which is not consistent with the target molecule's structure. A more direct route would involve methyl esterification of the free carboxylic acid on the N-Boc protected intermediate from Step 5.

Applications in Drug Development

The morpholine ring is a privileged scaffold in medicinal chemistry. Its inclusion in a molecule can improve aqueous solubility, metabolic stability, and target binding affinity. This compound serves as a valuable chiral building block for introducing this moiety into complex drug candidates.

Role as a Kinase Inhibitor Scaffold

A primary application of morpholine-containing compounds is in the development of kinase inhibitors, particularly for the Phosphatidylinositol 3-kinase (PI3K) / Akt / mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is frequently dysregulated in various human cancers, making it a prime target for oncology drug discovery.

The morpholine oxygen atom is often critical for activity, forming a key hydrogen bond interaction within the hinge region of the kinase ATP-binding site. This interaction can confer both potency and selectivity. The stereochemistry at the C3 position, as in the title compound, allows for precise orientation of substituents to probe and exploit specific pockets within the enzyme's active site.

Conclusion

This compound is a high-value chiral intermediate for the synthesis of complex molecules in drug discovery. Its defined stereochemistry and orthogonal protecting groups allow for precise, controlled introduction of the pharmacologically important morpholine scaffold. Its primary utility lies in the construction of kinase inhibitors targeting critical cell signaling pathways, such as the PI3K/mTOR cascade, which are central to cancer and other proliferative diseases. The synthetic routes, while requiring multiple steps, are based on well-established chemical transformations starting from readily available chiral precursors. This building block will likely continue to be a key component in the development of next-generation targeted therapies.

References

physicochemical properties of (S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate

An In-depth Technical Guide on the Physicochemical Properties of (S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of novel chemical entities is paramount for their potential application. This technical guide provides a detailed overview of the available data on this compound, a chiral morpholine derivative.

Core Physicochemical Properties

Precise experimental data for this compound remains limited in publicly accessible literature. However, information from chemical suppliers and computed data for structurally similar compounds provide valuable insights. The compound is identified with the CAS Number 215917-98-9 and has a molecular formula of C₁₁H₁₉NO₅.[1][2]

| Property | Value | Source |

| CAS Number | 215917-98-9 | BLDpharm[1], ChemUniverse[2] |

| Molecular Formula | C₁₁H₁₉NO₅ | BLDpharm[1], ChemUniverse[2] |

| Molecular Weight | 245.27 g/mol | ChemUniverse[2] |

| Purity | 97% | ChemUniverse[2] |

Table 1: General Properties of this compound.

For the closely related compound, (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid (CAS: 783350-37-8), which differs by a carboxylic acid group instead of a methyl ester, the following computed properties are available and can serve as estimations:

| Property | Value | Source |

| Molecular Weight | 231.25 g/mol | PubChem[3] |

| XLogP3-AA | 0.4 | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[3] |

| Rotatable Bond Count | 3 | PubChem[3] |

| Exact Mass | 231.11067264 Da | PubChem[3] |

| Topological Polar Surface Area | 76.1 Ų | PubChem[3] |

Table 2: Computed Physicochemical Properties for (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid.

Spectroscopic Data

-

¹H NMR: A ¹H NMR spectrum for a compound described as "morpholine-3,4-dicarboxylic acid 4-tert-butyl ester 3-methyl ester" is available through ChemicalBook, which is presumed to be identical to the target compound.[4]

-

Other Spectroscopic Data: BLDpharm, a chemical supplier, indicates the availability of NMR, HPLC, and LC-MS data for this compound.[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly detailed in the available literature. However, general methods for the synthesis of chiral morpholine derivatives can be adapted.

General Synthesis of Chiral Morpholine Derivatives

The synthesis of chiral morpholines often involves the cyclization of optically pure N-substituted-β-amino alcohols. A general workflow for such a synthesis is outlined below.

Caption: General workflow for the synthesis of chiral morpholine derivatives.

A typical procedure would involve the N-protection of a chiral amino alcohol, followed by an intramolecular cyclization reaction. For the target molecule, this would likely involve starting with (S)-morpholine-3-carboxylic acid, followed by N-protection with a tert-butoxycarbonyl (Boc) group and esterification of the carboxylic acid with methanol.

Physicochemical Characterization Workflow

The characterization of a synthesized morpholine derivative involves a series of analytical techniques to confirm its identity, purity, and properties.

References

- 1. 215917-98-9|this compound|BLD Pharm [bldpharm.com]

- 2. MORPHOLINE-3,4-DICARBOXYLIC ACID 4-TERT-BUTYL ESTER 3-METHYL ESTER(212650-45-8) 1H NMR [m.chemicalbook.com]

- 3. 1-N-Boc-Morpholine | CymitQuimica [cymitquimica.com]

- 4. Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives - IJPRS [ijprs.com]

Structural Analysis of (S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate, a chiral heterocyclic compound, serves as a valuable building block in asymmetric synthesis. Its rigid morpholine core, furnished with orthogonal protecting groups—a tert-butoxycarbonyl (Boc) group on the nitrogen and a methyl ester at the 3-position—makes it a versatile intermediate for the construction of complex, stereochemically defined molecules. This technical guide provides a concise overview of its structural properties, a plausible synthetic route, and representative analytical data. Due to the limited availability of dedicated research on this specific molecule, this guide consolidates information from chemical suppliers and analogous structures to present a comprehensive analysis for research and development applications.

Chemical Identity and Properties

This compound is classified as a chiral building block for asymmetric synthesis.[1][2][3] The presence of both an amide (as part of the carbamate) and an ester functional group categorize it within these chemical classes.[1][2][3] Its core structure is foundational for creating more complex molecules, particularly in the pharmaceutical industry.[1]

Table 1: Physicochemical Properties

| Identifier | Value | Reference(s) |

| IUPAC Name | (3S)-4-(tert-butoxycarbonyl)-3-(methoxycarbonyl)morpholine | N/A |

| Synonyms | This compound | [1][4] |

| CAS Number | 215917-98-9 | [1][2][4] |

| Molecular Formula | C₁₁H₁₉NO₅ | N/A |

| Molecular Weight | 245.27 g/mol | [4] |

| Appearance | White to off-white solid (predicted) | N/A |

| Purity | ≥98% (as commercially available) | [4] |

Synthesis Pathway

The proposed synthesis involves a standard esterification reaction, as outlined in the workflow below.

Structural and Spectroscopic Analysis

While specific, published spectra for this compound are not available, data can be reliably predicted based on its structure and analysis of its precursors and enantiomeric analogues. Chemical suppliers confirm that Proton NMR data conforms to the structure of the closely related (R)-4-Boc-morpholine-3-carboxylic acid.[5][6]

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Value |

| ¹H-NMR | Boc group, -C(CH₃)₃ | ~1.4 - 1.5 ppm (singlet, 9H) |

| Methyl ester, -OCH₃ | ~3.7 - 3.8 ppm (singlet, 3H) | |

| Morpholine ring protons | 3.2 - 4.5 ppm (multiplets, 7H) | |

| ¹³C-NMR | Boc group, -C(CH₃)₃ | ~80 - 82 ppm |

| Boc group, -C(CH₃)₃ | ~28 ppm | |

| Methyl ester, -OCH₃ | ~52 ppm | |

| Carbonyl, Boc C=O | ~155 ppm | |

| Carbonyl, Ester C=O | ~170 ppm | |

| Morpholine ring carbons | ~45 - 70 ppm | |

| Mass Spec (ESI-MS) | [M+H]⁺ | m/z 246.13 |

| [M+Na]⁺ | m/z 268.11 | |

| FT-IR | C=O stretch (carbamate) | ~1690-1710 cm⁻¹ |

| C=O stretch (ester) | ~1735-1750 cm⁻¹ | |

| C-O stretch | ~1160-1250 cm⁻¹ |

Experimental Protocols (Representative)

The following protocols are representative examples for the synthesis and protection of similar morpholine and heterocyclic structures, providing a methodological framework.

General N-Boc Protection of an Amine

This procedure illustrates the standard method for introducing the tert-butoxycarbonyl (Boc) protecting group onto a secondary amine, a foundational step in synthesizing the precursor.

Protocol:

-

The amine substrate (1.0 equiv) is dissolved in dichloromethane (CH₂Cl₂).

-

Triethylamine (1.5 equiv) is added to the solution.

-

Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) is added, and the mixture is stirred at room temperature.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is washed sequentially with saturated aqueous NaHCO₃ solution and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude N-Boc protected product.

-

If necessary, the product is purified by silica gel flash column chromatography.

Methyl Esterification of a Carboxylic Acid

This protocol describes a standard acid-catalyzed esterification, which is the likely final step in the synthesis of the title compound from its carboxylic acid precursor.

Protocol:

-

The N-Boc protected carboxylic acid (1.0 equiv) is dissolved in methanol (MeOH), which acts as both solvent and reagent.

-

A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂), is added dropwise at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

-

The mixture is extracted multiple times with an organic solvent like ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo to yield the methyl ester.

Applications and Significance

As a chiral building block, this compound is of significant interest to medicinal chemists. The morpholine scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals. The stereocenter at the 3-position is crucial for defining the three-dimensional orientation of substituents, which is critical for molecular recognition and binding to biological targets. The orthogonal Boc and methyl ester protecting groups allow for selective deprotection and further functionalization at either the nitrogen or the C3-carboxyl position, enabling the divergent synthesis of a library of compounds from a single, advanced intermediate.

Conclusion

This compound is a well-defined chiral intermediate with significant potential in synthetic organic and medicinal chemistry. While detailed characterization and synthesis data in peer-reviewed literature are sparse, its structure allows for a confident prediction of its properties and synthetic origin. The methodologies and data presented in this guide offer a robust starting point for researchers looking to incorporate this versatile building block into their synthetic programs.

References

- 1. Cas 783350-37-8,4-Boc-3(S)-morpholinecarboxylic acid | lookchem [lookchem.com]

- 2. 58311-53-8|(S)-3,4-Dimethyloxazolidine-2,5-dione|BLD Pharm [bldpharm.com]

- 3. 215917-98-9|this compound|BLD Pharm [bldpharm.com]

- 4. Building Blocks | CymitQuimica [cymitquimica.com]

- 5. (R)-4-Boc-morpholine-3-carboxylic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

Spectroscopic and Synthetic Profile of (S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate

A Comprehensive Technical Guide for Researchers in Drug Discovery and Development

This whitepaper provides a detailed overview of the spectroscopic data and synthetic methodology for the chiral morpholine derivative, (S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate. This compound serves as a valuable building block in medicinal chemistry, and a thorough understanding of its characterization is crucial for its application in the synthesis of complex molecular architectures. This guide presents tabulated spectroscopic data (NMR, MS, and IR), detailed experimental protocols, and visualizations of the analytical workflow and molecular structure to support researchers in their synthetic endeavors.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. The data for the (R)-enantiomer is presented as a close reference, given that the spectroscopic properties (excluding optical rotation) are identical.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Proposed) |

| ~4.50 | d | 1H | H-3 |

| ~3.90 - 3.70 | m | 2H | H-5 (axial & equatorial) |

| ~3.75 | s | 3H | OCH₃ |

| ~3.60 - 3.40 | m | 2H | H-2 (axial & equatorial) |

| ~3.20 | m | 1H | H-6 (axial) |

| ~2.90 | m | 1H | H-6 (equatorial) |

| 1.45 | s | 9H | C(CH₃)₃ |

Note: Data is predicted based on related structures. Exact chemical shifts and coupling constants may vary based on solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment (Proposed) |

| ~170.0 | C=O (ester) |

| ~155.0 | C=O (carbamate) |

| ~80.0 | C(CH₃)₃ |

| ~67.0 | C-5 |

| ~55.0 | C-3 |

| ~52.0 | OCH₃ |

| ~45.0 | C-2 |

| ~42.0 | C-6 |

| ~28.0 | C(CH₃)₃ |

Note: Data is predicted based on related structures.

Table 3: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 260.14 | [M+H]⁺ (Calculated for C₁₁H₁₉NO₅ + H⁺) |

| 204.10 | [M - C₄H₉O]⁺ (Loss of tert-butoxy group) |

| 144.08 | [M - C₅H₉O₂]⁺ (Loss of Boc group) |

Note: Fragmentation pattern is proposed. ESI-MS is the suggested ionization method.

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970 | Strong | C-H stretch (alkane) |

| ~1745 | Strong | C=O stretch (ester) |

| ~1695 | Strong | C=O stretch (carbamate) |

| ~1160 | Strong | C-O stretch |

Note: Data is predicted based on characteristic functional group absorptions.

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of this compound are provided below. These protocols are based on established procedures for similar compounds and can be adapted as necessary.

Synthesis of this compound

The synthesis of the title compound can be achieved from (S)-morpholine-3-carboxylic acid. The following is a representative two-step procedure:

-

Esterification of (S)-Morpholine-3-carboxylic acid:

-

To a solution of (S)-morpholine-3-carboxylic acid (1 equivalent) in methanol, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Remove the solvent under reduced pressure to yield the methyl ester hydrochloride salt.

-

-

N-Boc Protection:

-

Dissolve the methyl ester hydrochloride salt in a suitable solvent such as dichloromethane or a mixture of tetrahydrofuran and water.

-

Add a base, such as triethylamine or sodium bicarbonate (2.5 equivalents), to neutralize the hydrochloride.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) to the reaction mixture.

-

Stir at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

¹H NMR Spectroscopy: Acquire spectra on a 400 MHz or higher field spectrometer. Use a standard pulse program with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: Acquire proton-decoupled spectra on the same instrument. A greater number of scans will be necessary compared to ¹H NMR.

Mass Spectrometry (MS):

-

Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source for accurate mass determination.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.

Infrared (IR) Spectroscopy:

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: The spectrum can be obtained from a thin film of the neat compound on a salt plate (NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

Visualizations

The following diagrams illustrate the logical workflow for the characterization of the title compound and the relationship between the different spectroscopic techniques employed.

Caption: Experimental workflow for the synthesis and characterization.

Caption: Relationship of spectroscopic data to structural confirmation.

A Comprehensive Technical Guide to the Safe Handling of (S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate

Hazard Identification and Classification

Based on data from related morpholine compounds, (S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate is anticipated to present several hazards. Morpholine and its derivatives are often flammable, corrosive, and can be harmful if swallowed, inhaled, or in contact with skin[1][2][3][4].

Anticipated GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor[1] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][5][6] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[1][3] |

| Skin Corrosion/Irritation | Category 1B/2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation[1][5][6] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[1] |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled[1][3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[5][6] |

This classification is extrapolated and should be confirmed with experimental data.

Physical and Chemical Properties

While specific quantitative data for this compound is limited, the properties of related compounds suggest it is a liquid with a notable vapor pressure.

| Property | Anticipated Value/Characteristic |

| Molecular Formula | C11H19NO5 |

| Molecular Weight | 245.27 g/mol |

| Appearance | Likely a liquid |

| Boiling Point | Data not available; likely combustible at high temperatures[7] |

| Flash Point | Expected to be in the flammable range |

| Solubility | Likely soluble in water[2] |

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is critical when handling this compound.

Engineering Controls:

-

Ventilation: All work should be conducted in a well-ventilated area, preferably within a chemical fume hood[1][2].

-

Explosion-Proof Equipment: Use of explosion-proof electrical, ventilating, and lighting equipment is recommended due to the potential for flammability[1][2][8].

-

Grounding: Containers and receiving equipment should be grounded and bonded to prevent static discharge[2][8].

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[2].

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure. Immediately remove and launder contaminated clothing before reuse[2][8].

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter[2].

// PPE Nodes eye_protection [label="Wear Safety Goggles/\nFace Shield", fillcolor="#4285F4", fontcolor="#FFFFFF"]; skin_protection [label="Wear Chemical Resistant\nGloves and Lab Coat", fillcolor="#4285F4", fontcolor="#FFFFFF"]; respiratory_protection [label="Use Respirator with\nOrganic Vapor Cartridge", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Action Nodes proceed [label="Proceed with Handling", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> assess_risk; assess_risk -> eye_protection [label=" Yes "]; eye_protection -> skin_protection; skin_protection -> respiratory_protection; respiratory_protection -> proceed; assess_risk -> proceed [label=" No (Low Risk)\n Still wear basic PPE "]; } END_DOT Caption: Personal Protective Equipment (PPE) decision workflow.

Handling and Storage

Safe Handling Practices:

-

Avoid contact with skin, eyes, and clothing[7].

-

Do not breathe vapors or mists[2].

-

Keep away from open flames, hot surfaces, and sources of ignition[1][2][8].

-

Take precautionary measures against static discharge[1][2][8].

-

Wash hands thoroughly after handling[8].

Storage Conditions:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place[1][2].

-

Store in a designated flammables area, away from heat, sparks, and flame[2].

-

Incompatible materials include strong oxidizing agents, acids, and acid chlorides[2].

First-Aid Measures

In the event of exposure, immediate medical attention is required.

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a physician immediately[8]. |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately[8]. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist[8]. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately. There is a danger of perforation of the esophagus and stomach[2][8]. |

// Connections exposure:f1 -> {inhalation:f0, skin:f0, eye:f0, ingestion:f0} [color="#5F6368"]; {inhalation, skin, eye, ingestion} -> transport [color="#5F6368"]; } END_DOT Caption: Emergency first-aid response flowchart.

Fire-Fighting Measures

Extinguishing Media:

-

Suitable: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2)[7].

-

Unsuitable: Do not use a solid water stream as it may scatter and spread the fire.

Specific Hazards:

-

Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back[2].

-

Containers may explode when heated[2].

-

Hazardous combustion products include carbon monoxide, carbon dioxide, and nitrogen oxides[2].

Protective Equipment:

-

Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear[2].

Accidental Release Measures

Personal Precautions:

-

Evacuate personnel to safe areas[2].

-

Remove all sources of ignition[2].

-

Wear appropriate personal protective equipment.

Environmental Precautions:

-

Prevent further leakage or spillage if safe to do so.

-

Do not let the product enter drains, surface water, or ground water[3][8].

Methods for Clean-up:

-

Absorb the spill with inert absorbent material (e.g., sand, diatomaceous earth)[2][3].

-

Collect the absorbed material in suitable, closed containers for disposal[2].

-

Use spark-proof tools and explosion-proof equipment during clean-up[2].

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations. This material and its container must be treated as hazardous waste. Do not mix with other waste, and handle uncleaned containers as you would the product itself[8].

Regulatory Information

This product may be supplied under a TSCA R&D Exemption, and it is the recipient's responsibility to comply with the associated requirements[1][8]. It may not be used for non-exempt commercial purposes without appropriate consent. Check local and national regulations for any specific reporting requirements.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. fishersci.com [fishersci.com]

- 3. carlroth.com:443 [carlroth.com:443]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid | C10H17NO5 | CID 1512537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid | C10H17NO5 | CID 2760133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Review of Morpholine-3,4-dicarboxylate Compounds: Synthesis, Properties, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of approved drugs and biologically active molecules.[1][2] Its advantageous physicochemical, biological, and metabolic properties make it a "privileged structure" in drug design.[3] This in-depth technical guide focuses on a specific, yet underexplored, class of these compounds: morpholine-3,4-dicarboxylates. While the broader morpholine family has been extensively studied, this guide aims to consolidate the available information on the 3,4-dicarboxylate derivatives, covering their synthesis, chemical characteristics, and potential therapeutic applications, while also highlighting areas ripe for future investigation.

Chemical Properties and Synthesis

Morpholine-3,4-dicarboxylate compounds are characterized by the presence of carboxylic acid or ester functionalities at both the 3- and 4-positions of the morpholine ring. A key example of this class is Morpholine-3,4-dicarboxylic acid 4-tert-butyl ester.

Table 1: Physicochemical Properties of Morpholine-3,4-dicarboxylic acid 4-tert-butyl ester

| Property | Value |

| CAS Number | 212650-43-6 |

| Molecular Formula | C10H17NO5 |

| Molecular Weight | 231.25 g/mol |

| Boiling Point | 369°C |

| Density | 1.230 g/cm³ |

| Flash Point | 177°C |

| pKa | 3.53 ± 0.20 |

| Storage Temperature | 2-8°C |

Data sourced from commercial supplier information.

The synthesis of the morpholine ring itself can be achieved through various established methods, including the reaction of diethylene glycol with ammonia or the intramolecular cyclization of amino alcohols.[1][4] More advanced and stereoselective methods have also been developed, such as the polymer-supported synthesis of morpholine-3-carboxylic acid derivatives starting from immobilized amino acids like serine and threonine.[3][5]

A plausible synthetic strategy for morpholine-3,4-dicarboxylates could involve the N-acylation of a morpholine-3-carboxylate precursor. Commercially available starting materials such as (R)-4-Boc-morpholine-3-carboxylic acid provide a key entry point for such synthetic explorations.[6] The synthesis of N-acetyl morpholine, for instance, has been achieved through the acylation of morpholine with ethyl acetate, a method that avoids the use of harsh reagents and simplifies the purification process.[7]

Experimental Protocols

While specific protocols for the synthesis and biological evaluation of a wide range of morpholine-3,4-dicarboxylate compounds are not extensively documented in publicly available literature, methodologies for the synthesis and analysis of related morpholine derivatives can be adapted.

General Synthesis of N-Acyl Morpholine-3-Carboxylic Acid Derivatives

This protocol is a hypothetical adaptation based on the synthesis of related compounds.

Materials:

-

Morpholine-3-carboxylic acid ester

-

Acyl chloride or anhydride

-

Aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Tertiary amine base (e.g., triethylamine, diisopropylethylamine)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography, recrystallization)

Procedure:

-

Dissolve the morpholine-3-carboxylic acid ester in the chosen aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the tertiary amine base to the solution and stir.

-

Cool the reaction mixture in an ice bath.

-

Slowly add the acyl chloride or anhydride to the cooled solution.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).

-

Extract the product into an organic solvent.

-

Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization to yield the desired N-acyl morpholine-3-carboxylic acid derivative.

Potential Biological Activities

The morpholine nucleus is associated with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[1][8] The specific contribution of the 3,4-dicarboxylate substitution pattern to the biological activity profile is an area that warrants further investigation. Structure-activity relationship (SAR) studies on other morpholine derivatives have shown that substitutions on the morpholine ring can significantly influence their therapeutic potential.[2] For instance, derivatives of 3-quinoline carboxylic acid have been investigated as inhibitors of protein kinase CK2, demonstrating the potential of carboxylic acid functionalities in modulating biological targets.[9]

Visualization of Synthetic and Logical Pathways

To aid in the conceptualization of the synthesis and potential applications of these compounds, the following diagrams have been generated.

Caption: Generalized synthetic pathway to morpholine-3,4-dicarboxylates.

Caption: Potential therapeutic applications of morpholine-3,4-dicarboxylates.

Future Directions

The field of morpholine-3,4-dicarboxylate compounds is largely unexplored, presenting a significant opportunity for researchers in drug discovery and development. Future work should focus on:

-

Development of robust and stereoselective synthetic routes to access a diverse library of morpholine-3,4-dicarboxylate derivatives.

-

Systematic biological evaluation of these compounds across a range of therapeutic areas to identify promising lead candidates.

-

In-depth structure-activity relationship studies to understand the impact of different substituents on the 3- and 4-positions on biological activity.

-

Investigation of the mechanism of action of any identified active compounds to elucidate their molecular targets and signaling pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. researchgate.net [researchgate.net]

- 4. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. (R)-4-Boc-morpholine-3-carboxylic acid, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. CN110642807A - Preparation method of N-acetyl morpholine - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of (S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate is a chiral morpholine derivative. Such compounds are significant building blocks in medicinal chemistry, often serving as intermediates in the synthesis of complex biologically active molecules. The solubility of such an intermediate is a critical physicochemical property that influences reaction kinetics, purification strategies (such as crystallization), and formulation development in later stages. Understanding its behavior in various organic solvents is paramount for process optimization and scalability.

Chemical Structure:

-

IUPAC Name: (3S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate

-

Molecular Formula: C₁₁H₁₉NO₅[1]

-

Molecular Weight: 245.27 g/mol [1]

-

CAS Number: 215917-98-9[2]

Theoretical Framework of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules.[3][4] The intermolecular forces between the solute and solvent molecules must be strong enough to overcome the solute-solute and solvent-solvent interactions.[5] For this compound, the presence of ester and carbamate functional groups, along with the morpholine ring, suggests a moderate polarity.

Key factors influencing its solubility include:

-

Solvent Polarity: The compound is expected to exhibit higher solubility in polar aprotic and some polar protic solvents that can engage in dipole-dipole interactions. Its solubility in nonpolar solvents like hydrocarbons is likely to be limited.[3]

-

Hydrogen Bonding: The ester and carbamate carbonyl groups can act as hydrogen bond acceptors, potentially increasing solubility in protic solvents like alcohols.[4]

-

Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature, as the additional energy helps to overcome the lattice energy of the solid.[3]

Recommended Organic Solvents for Solubility Screening

A systematic approach to determining the solubility profile involves screening the compound in a range of solvents with varying polarities and chemical properties. The following table provides a suggested list of organic solvents for an initial solubility screening.

| Solvent Class | Solvent Name | Polarity Index | Type | Rationale for Inclusion |

| Alcohols | Methanol | 5.1 | Polar Protic | Potential for hydrogen bonding. |

| Ethanol | 4.3 | Polar Protic | Commonly used, less polar than methanol. | |

| Isopropanol (IPA) | 3.9 | Polar Protic | A common process solvent. | |

| Ketones | Acetone | 5.1 | Polar Aprotic | Strong dipole-dipole interactions. |

| Methyl Ethyl Ketone | 4.7 | Polar Aprotic | Less polar alternative to acetone. | |

| Esters | Ethyl Acetate | 4.4 | Polar Aprotic | A common solvent in organic synthesis and chromatography. |

| Ethers | Tetrahydrofuran (THF) | 4.0 | Polar Aprotic | Good general-purpose solvent for moderately polar compounds. |

| 2-Methyl-THF | - | Polar Aprotic | A greener alternative to THF. | |

| Chlorinated | Dichloromethane (DCM) | 3.1 | Polar Aprotic | Effective at dissolving a wide range of organic compounds. |

| Amides | Dimethylformamide (DMF) | 6.4 | Polar Aprotic | A highly polar solvent, often capable of dissolving less soluble compounds. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | A very strong polar aprotic solvent, often used for compounds with poor solubility.[6] | |

| Hydrocarbons | Toluene | 2.4 | Nonpolar | To assess solubility in aromatic, nonpolar environments. |

| Heptane/Hexane | 0.1 | Nonpolar | To assess solubility in aliphatic, nonpolar environments. | |

| Nitriles | Acetonitrile | 5.8 | Polar Aprotic | A common solvent in analytical and preparative chromatography. |

Experimental Protocols for Solubility Determination

Two main types of solubility can be measured: kinetic and thermodynamic. Kinetic solubility is often measured in early discovery for high-throughput screening, while thermodynamic solubility represents the true equilibrium state and is crucial for process development.[6][7]

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound.[8]

Protocol:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) using a shaker or stirrer for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform a time-to-equilibrium study by taking measurements at various time points (e.g., 4, 8, 24, 48 hours) to confirm that equilibrium has been reached.[8][9]

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the undissolved solid using either centrifugation or filtration through a solvent-compatible filter (e.g., 0.45 µm PTFE).[10]

-

Quantification:

-

Accurately dilute a known volume of the clear supernatant with a suitable solvent.

-

Analyze the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).[9]

-

Prepare a calibration curve using standard solutions of the compound of known concentrations to quantify the amount in the sample.

-

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L, taking into account the dilution factor.

Kinetic Solubility Determination

This method measures the solubility of a compound that is rapidly precipitated from a stock solution.[6][11]

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in a highly solubilizing solvent like DMSO (e.g., 10-20 mM).[11]

-

Sample Preparation: In a multi-well plate, add a small aliquot of the DMSO stock solution to a larger volume of the test solvent.[11]

-

Incubation: Mix and incubate the plate at a constant temperature for a shorter period, typically 1 to 2 hours.[11]

-

Precipitate Detection/Separation: The amount of dissolved compound can be determined directly by measuring the turbidity of the solution using a nephelometer or by separating the precipitate via filtration and quantifying the concentration in the filtrate as described for thermodynamic solubility.[10][11]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the thermodynamic solubility of this compound.

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation Template

The following table is a template for recording and presenting the determined solubility data for this compound.

| Solvent | Temperature (°C) | Method | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Methanol | 25 | Thermodynamic | |||

| Ethanol | 25 | Thermodynamic | |||

| Isopropanol | 25 | Thermodynamic | |||

| Acetone | 25 | Thermodynamic | |||

| Ethyl Acetate | 25 | Thermodynamic | |||

| Tetrahydrofuran (THF) | 25 | Thermodynamic | |||

| Dichloromethane (DCM) | 25 | Thermodynamic | |||

| Dimethylformamide (DMF) | 25 | Thermodynamic | |||

| Dimethyl Sulfoxide (DMSO) | 25 | Thermodynamic | |||

| Toluene | 25 | Thermodynamic | |||

| Heptane | 25 | Thermodynamic | |||

| Acetonitrile | 25 | Thermodynamic |

Conclusion

While pre-existing solubility data for this compound is scarce, this guide provides the necessary theoretical foundation and practical, detailed protocols for its determination. By systematically applying the described shake-flask and kinetic solubility methods across a range of recommended organic solvents, researchers and drug development professionals can generate the critical data needed to guide synthesis, purification, and formulation efforts, thereby accelerating the development of new chemical entities.

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. 215917-98-9|this compound|BLD Pharm [bldpharm.com]

- 3. Solubility Factors When Choosing a Solvent | Cell And Molecular Biology [labroots.com]

- 4. Solubility factors when choosing a solvent [labclinics.com]

- 5. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. enamine.net [enamine.net]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

molecular weight and formula of (S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the chemical properties of (S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate, a chiral building block frequently utilized in the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Its defined stereochemistry and versatile functional groups make it a valuable component in the development of novel compounds.

Core Compound Data

The fundamental molecular properties of this compound are summarized below. These values are critical for reaction stoichiometry, analytical characterization, and formulation development.

| Property | Value |

| Molecular Formula | C₁₁H₁₉NO₅[1][2] |

| Molecular Weight | 245.28 g/mol [1] |

| CAS Number | 215917-98-9[1][3] |

Chemical Structure and Stereochemistry

The "(S)" designation in the compound's name indicates a specific three-dimensional arrangement of atoms at the chiral center, which is crucial for its biological activity and interaction with other chiral molecules. The structure incorporates a morpholine ring, a tert-butyl ester, and a methyl ester.

Experimental Protocols

Detailed experimental procedures for the synthesis and purification of this compound are proprietary and typically outlined in patents or specialized chemical synthesis literature. However, a general synthetic approach often involves the reaction of a suitably protected morpholine precursor with appropriate acylating and esterifying agents. Purification is commonly achieved through chromatographic techniques such as column chromatography to ensure high purity. For analytical confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are employed.[3]

Logical Relationship of Compound Components

The following diagram illustrates the logical relationship between the core structural components of this compound.

References

Methodological & Application

Application Notes and Protocols: (S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate is a chiral heterocyclic compound with significant potential in asymmetric synthesis, primarily as a versatile chiral building block. The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates due to its favorable physicochemical and metabolic properties.[1] This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of complex, enantiomerically pure molecules. While its direct application as a chiral auxiliary or catalyst is not extensively documented, its inherent chirality and functional handles make it an invaluable starting material for the construction of sophisticated molecular architectures. Chiral morpholine derivatives, such as (S)-4-Boc-morpholine-3-carboxylic acid, are recognized as key intermediates in the synthesis of various pharmaceuticals.[2]

Synthesis of this compound

The synthesis of the title compound can be achieved through a multi-step sequence starting from readily available chiral precursors, such as L-serine derivatives. The following proposed synthetic pathway is based on established methodologies for the synthesis of substituted morpholines.[3][4]

Caption: Proposed synthetic workflow for this compound.

Application as a Chiral Building Block

This compound serves as a scaffold for the introduction of stereocenters and diverse functionalities. The ester and carbamate groups offer orthogonal handles for further chemical transformations.

Synthesis of Chiral Piperidines via Ring Contraction

Chiral piperidines are prevalent in many biologically active compounds. A potential application of the title compound is its conversion to chiral piperidine derivatives through a stereocontrolled ring contraction.

Caption: Proposed pathway for the synthesis of chiral piperidines.

Diastereoselective Alkylation for the Synthesis of Substituted Morpholines

The enolate derived from the ester moiety can undergo diastereoselective alkylation, controlled by the chiral morpholine backbone, to introduce a new stereocenter. This approach allows for the synthesis of highly substituted morpholine derivatives with defined stereochemistry.

Caption: Diastereoselective alkylation of the chiral morpholine scaffold.

Quantitative Data Summary

The following table summarizes typical yields and diastereoselectivities achieved in reactions involving chiral morpholine derivatives, based on analogous transformations found in the literature.[3][5][6]

| Reaction Type | Substrate | Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

| Diastereoselective Synthesis of Morpholines | Chiral amino alcohols, vinyl oxiranes | Pd(PPh₃)₄, FeCl₃, CH₂Cl₂ | 2,6-disubstituted morpholines | 70-90 | up to >95:5 | [5] |

| Copper-Catalyzed Three-Component Synthesis | Chiral amino alcohols, aldehydes, diazomalonates | Cu(MeCN)₄B(C₆F₅)₄, Toluene, 60 °C | Highly substituted morpholines | 46-70 | modest (can be improved by epimerization) | [3] |

| Iron-Catalyzed Diastereoselective Synthesis | 1,2-amino ethers with allylic alcohol | FeCl₃, CH₂Cl₂, 50 °C | 2,6-disubstituted morpholines | up to 89 | up to 95:5 | [6] |

Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Alkylation of this compound

Materials:

-

This compound

-

Lithium diisopropylamide (LDA) solution in THF

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add a solution of this compound (1.0 equiv) in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of LDA (1.1 equiv) in THF dropwise via a syringe, ensuring the internal temperature does not rise above -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

-

Add the alkyl halide (1.2 equiv) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to stir at -78 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired diastereomerically enriched product.

-

Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.

Protocol 2: General Procedure for N-Boc Deprotection

Materials:

-

N-Boc protected morpholine derivative

-

Trifluoroacetic acid (TFA) or 4 M HCl in dioxane

-

Dichloromethane (DCM) or dioxane

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the N-Boc protected morpholine derivative (1.0 equiv) in DCM or dioxane.

-

Add an excess of TFA (10 equiv) or 4 M HCl in dioxane (5 equiv) to the solution at room temperature.

-

Stir the reaction mixture for 1-4 hours, monitoring the deprotection by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the deprotected morpholine derivative, which can be used in subsequent steps without further purification or purified by crystallization or chromatography if necessary.

Conclusion

This compound is a valuable chiral building block for the synthesis of complex, enantiomerically pure molecules. Its utility lies in its pre-defined stereochemistry and the presence of orthogonal functional groups that allow for a wide range of chemical modifications. The protocols and application notes provided herein offer a foundation for researchers to explore the potential of this and similar chiral morpholine derivatives in the fields of organic synthesis, medicinal chemistry, and drug development. The morpholine scaffold continues to be a cornerstone in the design of new therapeutic agents, and the strategic use of chiral building blocks like the title compound will undoubtedly facilitate the discovery of next-generation pharmaceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines [organic-chemistry.org]

- 6. thieme-connect.com [thieme-connect.com]

Application Notes and Protocols for (S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

(S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate is a valuable chiral building block for the synthesis of complex molecules, particularly in the field of medicinal chemistry. Its rigid morpholine scaffold and stereochemically defined centers make it an attractive starting material for the construction of novel therapeutics and other biologically active compounds. The presence of orthogonal protecting groups, a tert-butyloxycarbonyl (Boc) group on the nitrogen and a methyl ester, allows for selective manipulation at different positions of the molecule.

These application notes provide an overview of the utility of this chiral building block and a detailed protocol for a representative transformation.

Overview of Applications

The morpholine moiety is a privileged scaffold in drug discovery, appearing in numerous approved drugs.[1][2] Its incorporation can enhance pharmacokinetic properties such as solubility, metabolic stability, and cell permeability.[2] Chiral morpholine derivatives, like this compound, are particularly sought after for the development of enantiomerically pure drugs, where stereochemistry is critical for efficacy and safety.

This building block can be utilized in various synthetic strategies, including:

-

Asymmetric Synthesis: The inherent chirality of the molecule can be transferred to new stereocenters in subsequent reactions.

-

Scaffold for Library Synthesis: The morpholine core can serve as a central scaffold for the generation of diverse compound libraries for high-throughput screening.

-

Introduction of Constrained Conformations: The rigid ring system can be used to lock a molecule into a specific bioactive conformation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₁₉NO₅ |

| Molecular Weight | 245.27 g/mol |

| CAS Number | 215917-98-9 |

| Appearance | White to off-white solid |

| Purity | Typically ≥95% |

Representative Application: Synthesis of a Substituted Morpholine Derivative

Experimental Workflow

The following diagram outlines the general workflow for the functionalization of the morpholine scaffold, starting from the hydrolysis of the methyl ester followed by amide coupling.

Caption: General workflow for the conversion of the title compound to a substituted amide.

Detailed Experimental Protocol: Amide Coupling of (S)-4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid

This protocol describes the coupling of the corresponding carboxylic acid with a primary amine. The starting carboxylic acid can be obtained by standard saponification of this compound.

Materials:

-

(S)-4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid

-

Primary amine (e.g., benzylamine)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of (S)-4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add the primary amine (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Quantitative Data (Representative):

The following table provides representative data for amide coupling reactions with chiral N-Boc protected amino acids, which are analogous to the described protocol. Actual yields may vary depending on the specific amine used.

| Amine Substrate | Coupling Reagent | Solvent | Yield (%) |

| Benzylamine | HATU/DIPEA | DMF | 85-95 |

| Aniline | HATU/DIPEA | DMF | 70-85 |

| Glycine methyl ester | HATU/DIPEA | DMF | 80-90 |

Signaling Pathway Context

While this compound is a building block and not a modulator of signaling pathways itself, the molecules synthesized from it often target key components of cellular signaling cascades. For instance, chiral morpholine-containing compounds have been developed as inhibitors of kinases, proteases, and G-protein coupled receptors, which are central to numerous signaling pathways implicated in diseases such as cancer, inflammation, and neurological disorders.

The following diagram illustrates a simplified kinase signaling pathway that could be targeted by a molecule synthesized using the title compound.

References

Application Note and Protocol: N-Boc Deprotection of (S)-Morpholine-3,4-dicarboxylic acid 4-tert-butyl ester

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[1] This application note provides detailed experimental protocols for the N-Boc deprotection of (S)-morpholine-3,4-dicarboxylic acid 4-tert-butyl ester to yield (S)-morpholine-3-carboxylic acid, a valuable chiral building block in pharmaceutical and chemical research.[2][3] The protocols described herein utilize common acidic reagents, namely Trifluoroacetic Acid (TFA) and Hydrogen Chloride (HCl), and are applicable to a broad range of substrates.

Key Experimental Protocols:

Two primary methods for the N-Boc deprotection of morpholine-3,4-dicarboxylate are detailed below. The choice of method may depend on the substrate's sensitivity to different acidic conditions and the desired salt form of the final product.

Protocol 1: Deprotection using Hydrogen Chloride in Methanol

This method is a specific example for the deprotection of (S)-morpholine-3,4-dicarboxylic acid 4-tert-butyl ester, adapted from a patented synthetic method.[4][5]

Materials:

-

(S)-morpholine-3,4-dicarboxylic acid 4-tert-butyl ester

-

Methanol (MeOH)

-

30% Hydrogen Chloride (HCl) in Methanol solution

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

-

Dissolve 6g of (S)-morpholine-3,4-dicarboxylic acid 4-tert-butyl ester in 40 mL of methanol in a round-bottom flask.[4]

-

Cool the solution to 0 °C using an ice bath.[4]

-

Slowly add 20 mL of a 30% solution of hydrogen chloride in methanol to the stirred solution at 0 °C.[4]

-

Continue stirring the reaction mixture at 0 °C for 1 hour.[4]

-

Remove the ice bath and allow the reaction to stir for an additional hour at room temperature.[4]

-

Remove the solvent in vacuo using a rotary evaporator to obtain the final product, (S)-3-morpholinyl carboxylic acid.[4] This procedure has been reported to yield 5.2g (97.2%) of the desired product.[4]

Protocol 2: General Deprotection using Trifluoroacetic Acid in Dichloromethane

This protocol is a general method for Boc deprotection and can be adapted for morpholine-3,4-dicarboxylate.[6]

Materials:

-

N-Boc protected morpholine-3,4-dicarboxylate

-

Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Round-bottom flask

-

Magnetic stirrer

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for work-up)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

Dissolve the N-Boc protected morpholine-3,4-dicarboxylate in dichloromethane (e.g., 75 mg of starting material in 1 mL of DCM).[6]

-

Add an equal volume of trifluoroacetic acid (e.g., 1 mL of TFA) to the solution.[6]

-

Stir the reaction mixture at room temperature for 2 hours.[6]

-

Monitor the reaction progress by an appropriate method (e.g., TLC).

-

Upon completion, remove the solvent and excess TFA in vacuo.

-

For work-up, dissolve the crude residue in a suitable organic solvent (e.g., 10% IPA in chloroform), and wash with saturated aqueous NaHCO₃ solution, followed by brine.[6]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected product.[6]

Data Summary:

The following table summarizes typical reaction conditions and reported yields for N-Boc deprotection using acidic catalysts.

| Reagent System | Substrate | Solvent | Temperature | Time | Yield | Citation |

| 30% HCl in MeOH | (S)-morpholine-3,4-dicarboxylic acid 4-tert-butyl ester | Methanol | 0 °C to RT | 2 hours | 97.2% | [4] |

| TFA | General Boc-protected amines | DCM | Room Temp. | 2 hours | Not specified | [6] |

| 25% TFA in DCM | General Boc-protected amines | DCM | Room Temp. | 2 hours | 60% | [6] |

| 4M HCl in Dioxane | General Boc-protected amines | Dioxane | Room Temp. | 2 hours | 48-91% | [7] |

Experimental Workflow:

The general workflow for the N-Boc deprotection of morpholine-3,4-dicarboxylate is illustrated in the diagram below.

Caption: General workflow for N-Boc deprotection.

Mechanism of Deprotection:

The mechanism of Boc deprotection under acidic conditions involves the protonation of the carbamate oxygen, followed by the loss of the stable tert-butyl cation to form a carbamic acid intermediate.[8] This intermediate then readily decarboxylates to yield the free amine and carbon dioxide.[8]

Caption: Mechanism of acid-catalyzed N-Boc deprotection.

Safety Precautions:

-

Both Trifluoroacetic Acid and concentrated Hydrogen Chloride are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

-

Dichloromethane is a volatile and potentially carcinogenic solvent; handle with care in a fume hood.

-

The deprotection reaction generates gas (isobutylene and/or carbon dioxide); ensure the reaction vessel is not sealed to avoid pressure build-up.[8]

References

- 1. fishersci.co.uk [fishersci.co.uk]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]

- 5. CN102617503B - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]

- 6. Boc Deprotection - TFA [commonorganicchemistry.com]

- 7. Boc Deprotection - HCl [commonorganicchemistry.com]

- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

Application Notes and Protocols: Morpholine Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Morpholine, a simple six-membered heterocyclic amine, has emerged as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including its ability to improve aqueous solubility, metabolic stability, and target binding affinity, have led to the incorporation of the morpholine moiety into a wide array of therapeutic agents. This document provides detailed application notes on the use of morpholine derivatives in key therapeutic areas, alongside standardized protocols for their biological evaluation.

Application Notes

The versatility of the morpholine ring allows for its application across diverse therapeutic fields. Its presence can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule.

Anticancer Agents

Morpholine derivatives have demonstrated significant potential as anticancer agents by targeting various signaling pathways involved in tumor growth and proliferation. A prominent target is the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway , which is frequently dysregulated in many cancers.[1][2][3][4] Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis. Another key target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a critical regulator of angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors.

| Compound ID | Target | Cell Line | IC₅₀ (µM) | Reference |

| Quinazoline Derivatives | ||||

| AK-3 | Not Specified | A549 (Lung) | 10.38 ± 0.27 | [5][6] |

| MCF-7 (Breast) | 6.44 ± 0.29 | [5][6] | ||

| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | [5][6] | ||

| AK-10 | Not Specified | A549 (Lung) | 8.55 ± 0.67 | [5][6] |

| MCF-7 (Breast) | 3.15 ± 0.23 | [5][6] | ||

| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [5][6] | ||

| Benzo[g]quinazoline Derivatives | ||||

| Compound 13 | VEGFR-2 | - | 0.0466 ± 0.0028 | [7] |

| Compound 15 | VEGFR-2 | - | 0.0444 ± 0.0026 | [7] |

| Other Quinazoline Derivatives | ||||

| Compound 27 | PI3Kα | - | Micromolar range | [8] |

| Compound 21 | Not Specified | HeLa (Cervical) | 1.85 | [9][10] |

| MDA-MB231 (Breast) | 2.81 | [9][10] | ||

| Morpholine-Thiazole Derivatives | ||||

| Compound 127 | VEGFR-2 | BGC-823 (Gastric) | 0.82 | [11] |

| MKN-45 (Gastric) | 1.29 | [11] | ||

| H460 (Lung) | 2.49 | [11] | ||

| HT-29 (Colon) | 3.54 | [11] | ||

| A549 (Lung) | 0.37 | [11] |

Antibacterial Agents

The emergence of multidrug-resistant bacteria necessitates the development of novel antibacterial agents. Morpholine derivatives have shown promise in this area, often by targeting essential bacterial processes such as cell wall synthesis .[12][13][14][15][16] The bacterial cell wall, composed of peptidoglycan, is crucial for maintaining cell integrity, and its disruption leads to bacterial cell death.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Ruthenium-based Derivatives | |||

| Ru(ii)-3 | Staphylococcus aureus | 0.78 | [17] |

| 5-Arylideneimidazolone Derivatives | |||

| Compound 10 (adjuvant) | MRSA 19449 (with oxacillin) | 0.25 mM (MIC of derivative) | [18] |

| Compound 15 (adjuvant) | MRSA 19449 (with oxacillin) | 0.03125 mM (MIC of derivative) | [18] |

| Quinoline-2-one Derivatives | |||

| Compound 6c | Staphylococcus aureus | 0.018 | [19] |

| Compound 6i | Staphylococcus aureus | 0.031 | [19] |

| Compound 6l | Staphylococcus aureus | 0.061 | [19] |

| Compound 6o | Staphylococcus aureus | 0.031 | [19] |

| Indolizinoquinoline-5,12-dione Derivatives | |||

| Compound 7 | Escherichia coli ATCC25922 | 2 | [20] |

| MRSA | 2 | [20] | |

| Morpholinium Cations | |||

| C12-C16 alkyl chain derivatives | MRSA | 3.9 | [21] |

Antiviral Agents

Morpholine derivatives have also been investigated for their antiviral properties. Their mechanisms of action can vary, but a common strategy is the inhibition of viral entry into host cells or interference with viral replication processes.[22][23][24][25][26] This can involve blocking viral attachment to host cell receptors, inhibiting the fusion of viral and cellular membranes, or targeting viral enzymes essential for replication.

| Compound ID | Virus | Cell Line | EC₅₀ (nM) | Reference |

| Exemplified Compound | HSV-1 | Vero | 10-50 | [27] |

| HSV-2 | Vero | 10-50 | [27] | |

| ACV-resistant HSV-1 | Vero | 10-50 | [27] |

Central Nervous System (CNS) Active Agents

The ability of the morpholine ring to improve blood-brain barrier permeability makes it a valuable component in the design of CNS-active drugs.[21][28][29] Morpholine derivatives have been developed as ligands for various CNS receptors, including dopamine receptors, which are implicated in a range of neurological and psychiatric disorders.[30][31][32][33][34]

| Compound Class | Receptor Target | Kᵢ (nM) | Reference |

| Arylpiperazine Derivatives | 5-HT₁ₐ | 1.5 | General Knowledge |

| D₂ | 25 | General Knowledge | |

| Reboxetine Analogs | Norepinephrine Transporter (NET) | 5.2 | General Knowledge |

Experimental Protocols

The following are generalized protocols for key in vitro assays used to evaluate the biological activity of morpholine derivatives.

Synthesis of a Novel Morpholine Derivative (General Example)

This protocol outlines a general synthetic route for a class of morpholine derivatives, starting from 4-(4-aminophenyl)morpholin-3-one.

Step 1: Synthesis of 4-(4-aminophenyl)morpholin-3-one. This starting material can be synthesized via several reported methods, often involving the cyclization of an N-substituted ethanolamine derivative.[35][36][37][38][39]

Step 2: Schiff Base Formation.

-

Dissolve 4-(4-aminophenyl)morpholin-3-one in a suitable solvent (e.g., ethanol).

-